molecular formula C19H14FN3O2S2 B2922327 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-70-2

3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2922327
CAS RN: 896679-70-2
M. Wt: 399.46
InChI Key: YOIBTGSOHPUNDR-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor . It is part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues .


Synthesis Analysis

These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The structure of the compound was confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, with the IC 50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The compound is a colorless solid . More specific physical and chemical properties such as melting point, IR spectrum, and NMR data were not found in the sources retrieved.

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

The compound is studied for its role in inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. Inhibitors of this enzyme, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, show high affinity in vitro and have potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury, with implications in treatments for neurodegeneration and psychiatric disorders (S. Röver et al., 1997).

Peripheral Benzodiazepine Receptor Studies

Research includes the synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridines for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds have shown high affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), making them potential tools for imaging in neurodegenerative disorders (C. Fookes et al., 2008).

properties

IUPAC Name

3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIBTGSOHPUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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